molecular formula C24H24ClNO2Si B14289245 CID 71338036 CAS No. 114072-01-4

CID 71338036

Katalognummer: B14289245
CAS-Nummer: 114072-01-4
Molekulargewicht: 422.0 g/mol
InChI-Schlüssel: PRPRLNNNNYJLCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 71338036” is a chemical entity listed in the PubChem database. It is a unique compound with specific properties and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 71338036 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial production methods involve large-scale reactors, automated systems, and stringent quality control measures. These methods ensure the consistent production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

CID 71338036 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and catalyst presence, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

CID 71338036 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions.

    Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 71338036 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

CID 71338036 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications. Its stability, reactivity, and ability to interact with various molecular targets set it apart from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in scientific research, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial applications.

Eigenschaften

CAS-Nummer

114072-01-4

Molekularformel

C24H24ClNO2Si

Molekulargewicht

422.0 g/mol

InChI

InChI=1S/C24H24ClNO2Si/c25-29-16-4-14-26-24(27)28-15-2-1-5-17-8-9-20-11-10-18-6-3-7-19-12-13-21(17)23(20)22(18)19/h3,6-13H,1-2,4-5,14-16H2,(H,26,27)

InChI-Schlüssel

PRPRLNNNNYJLCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOC(=O)NCCC[Si]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.